2-氯-5-碘-4-甲氧基嘧啶

描述

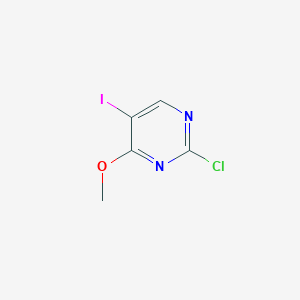

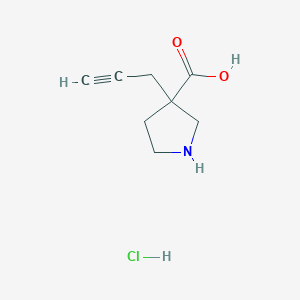

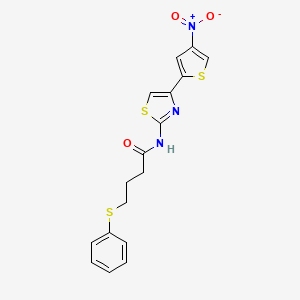

2-Chloro-5-iodo-4-methoxypyrimidine is a chemical compound with the molecular formula C5H4ClIN2O . It has an average mass of 270.456 Da and a monoisotopic mass of 269.905670 Da . This compound is used in various research applications .

Molecular Structure Analysis

The linear formula of 2-Chloro-5-iodo-4-methoxypyrimidine is C5H4ClIN2O . The structure includes a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .科学研究应用

合成创新和工业生产:一项研究详细介绍了 2-氨基-4-甲氧基嘧啶(2-氯-5-碘-4-甲氧基嘧啶的衍生物)的制备,重点介绍了其高效且具有成本效益的合成方法,适用于工业生产 (居秀莲,2009)。

化学结构分析:针对 2-氨基-4-氯-6-甲氧基嘧啶在各种有机溶剂中的溶解度和热力学性质进行了研究,为其化学行为提供了宝贵的见解 (姚甘兵,夏展祥,李志辉,2017)。

光谱研究:对 2-氨基-4-氯-6-甲氧基嘧啶的分子结构和光谱性质(包括红外、拉曼、核磁共振和紫外光谱)进行了详细研究。这项研究提供了有关其结构和振动特性的重要信息 (Z. Cinar 等,2013)。

除草剂应用:一项关于合成氘代 2-嘧啶氧基-N-芳基苄胺(包括 2-氯-5-碘-4-甲氧基嘧啶的衍生物)的研究,重点介绍了其在除草剂开发中的潜在应用 (杨正美,2014)。

抗菌活性:一篇研究论文报道了从 2-氨基-4-氯-6-甲氧基嘧啶合成席夫碱嘧啶衍生物,表现出有效的抗菌和抗真菌活性。这表明其在开发抗菌剂中的潜力 (W. Al-Masoudi 等,2015)。

环境应用:一项关于电化学处理含有 5-氟-2-甲氧基嘧啶(一种相关化合物)的废水的创新研究,展示了在处理医药废物中的潜在环境应用 (张永浩等,2016)。

安全和危害

While specific safety and hazard information for 2-Chloro-5-iodo-4-methoxypyrimidine is not available, similar compounds like 2-Chloro-4-methoxypyrimidine are labeled with the GHS07 pictogram, indicating that they may cause respiratory irritation, skin irritation, and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

作用机制

Mode of Action

2-Chloro-5-iodo-4-methoxypyrimidine is a halogenated pyrimidine derivative. Halogenated pyrimidines are often used in Suzuki–Miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. This reaction is widely applied in organic chemistry for the formation of carbon-carbon bonds, and it’s known for its mild and functional group tolerant reaction conditions .

属性

IUPAC Name |

2-chloro-5-iodo-4-methoxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2O/c1-10-4-3(7)2-8-5(6)9-4/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJHSXQYWBXOSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2993256.png)

![N-(4-fluorobenzyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2993261.png)

![2-[[3-(3-Ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2993263.png)

![rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, cis](/img/structure/B2993271.png)

![2-[6-(3-Chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2993275.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)acetamide](/img/structure/B2993279.png)